N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
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Overview
Description
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound known for its structural complexity and multifaceted applications. This compound has garnered significant attention due to its potential in various scientific research fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multiple steps. Common starting materials include 4-fluorobenzenesulfonyl chloride and 2-methylphenyl derivatives. The process often includes reactions such as nucleophilic substitution, cyclization, and sulfonamide formation under controlled temperature and pH conditions.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized using continuous flow reactors to enhance yield and purity. Parameters such as solvent choice, reaction time, and temperature are meticulously controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases or acids for substitution reactions. Reactions are usually carried out in organic solvents like dichloromethane or ethanol under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed: The main products formed from these reactions are often derivatives with altered functional groups, leading to new compounds with potentially enhanced properties or novel applications.
Scientific Research Applications
N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has wide-ranging applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Applied in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that alter cellular functions, providing a basis for its use in therapeutic applications.
Comparison with Similar Compounds
Compared to other similar compounds, N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique sulfonyl and pyrazole groups. These features contribute to its distinct reactivity and binding properties. Similar compounds may include:
N-{4-[1-(4-chlorobenzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Properties
IUPAC Name |
N-[4-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O4S2/c1-16-5-3-4-6-21(16)23-15-22(17-7-11-19(12-8-17)26-32(2,28)29)25-27(23)33(30,31)20-13-9-18(24)10-14-20/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIULNHZMTUQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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